What are the chemical properties of 2-Furfurylthio-3-methylpyrazine?
What are the chemical properties of 2-Furfurylthio-3-methylpyrazine?
An In-Depth Technical Guide to the Chemical Properties of 2-Furfurylthio-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furfurylthio-3-methylpyrazine is a significant heterocyclic compound, primarily recognized for its potent sensory characteristics reminiscent of roasted coffee and meat.[1][2][3] Its application as a flavoring agent in the food industry is well-established.[4][5] However, its chemical profile suggests a broader utility, including recent investigations into its efficacy as an anti-corrosion agent.[6] This guide provides a comprehensive technical overview of the chemical properties of 2-Furfurylthio-3-methylpyrazine, synthesizing data from spectroscopic analyses, physicochemical evaluations, and reactivity studies. It is intended to serve as a foundational resource for professionals engaged in flavor chemistry, materials science, and drug discovery, where the unique attributes of sulfur-containing heterocycles are of interest.
Molecular Structure and Identification
The compound's structure features a pyrazine ring substituted with a methyl group and a furfurylthio group. This unique combination of a sulfur linkage, an electron-deficient diazine ring, and an electron-rich furan moiety governs its distinct chemical behavior.
Caption: Molecular structure of 2-Furfurylthio-3-methylpyrazine.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-[(furan-2-ylmethyl)sulfanyl]-3-methylpyrazine | [4] |
| CAS Number | 65530-53-2 | [1][2][6] |
| Synonyms | 2-Methyl-3-(furfurylthio)pyrazine; FEMA 3189 | [4][5] |
| Molecular Formula | C₁₀H₁₀N₂OS | [4][7] |
| Molecular Weight | 206.27 g/mol | [1][4] |
| Canonical SMILES | CC1=NC=CN=C1SCC2=CC=CO2 | [4] |
| InChIKey | PFRSWMCUERVSAT-UHFFFAOYSA-N |[4][7] |
Physicochemical Properties
2-Furfurylthio-3-methylpyrazine is typically encountered as a colorless to pale yellow liquid.[4][7] Its high boiling point and miscibility in organic solvents are characteristic of a moderately polar molecule of its size.
Table 2: Physicochemical Data
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Physical Form | Colorless to pale yellow liquid | Ambient | [4][7] |
| Odor Profile | Roasted coffee, nutty, meaty, sulfurous | - | [2][3] |
| Boiling Point | 153-156 °C | at 1333 Pa (10 mmHg) | [6] |
| 110 °C | at 0.1 mbar | [2] | |
| Density | 1.138 - 1.148 g/cm³ | at 20 °C | [3][4] |
| Refractive Index | 1.580 - 1.597 | at 20 °C | [3][4][6] |
| Flash Point | 56.67 °C | TCC | [3] |
| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | Ambient |[4][5][8] |
The insolubility in water is expected due to the predominantly nonpolar character of the pyrazine and furan rings and the thioether linkage. However, the nitrogen and oxygen heteroatoms allow for some polarity, contributing to its solubility in polar organic solvents like ethanol.
Synthesis and Purification
A primary route for the synthesis of 2-Furfurylthio-3-methylpyrazine involves a nucleophilic substitution reaction. This approach offers high yields and is amenable to standard laboratory conditions.
Caption: General workflow for the synthesis of 2-Furfurylthio-3-methylpyrazine.
Exemplary Synthesis Protocol
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by spectroscopic methods.
-
Preparation : To a solution of 3-methyl-2-pyrazinethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Causality: The strong base (NaH) is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion. The inert atmosphere prevents oxidation of the thiolate, and the low temperature controls the exothermic deprotonation reaction.
-
-
Reaction : Allow the mixture to stir at 0 °C for 30 minutes. Subsequently, add a solution of furfuryl chloride (1.05 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The furfuryl chloride provides the electrophilic carbon for the SN2 attack by the thiolate. Monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) against the starting material spots confirms the reaction's progression towards completion.
-
-
Workup : Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Causality: Quenching neutralizes any remaining reactive species. Extraction isolates the desired organic product from the aqueous phase containing inorganic salts.
-
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
-
Causality: The brine wash removes residual water. Drying agents remove all traces of water before solvent evaporation. Purification is essential to remove unreacted starting materials and byproducts, yielding the pure compound for analysis.
-
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous identification and structural confirmation. The following sections detail the expected spectral features based on the molecule's constituent functional groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺) at m/z = 206. The primary fragmentation pathway involves the cleavage of the C-S and S-CH₂ bonds, which are the weakest points in the molecule.
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Molecular Ion (M⁺) : m/z 206, corresponding to the molecular weight [C₁₀H₁₀N₂OS]⁺.[4]
-
Key Fragments :
-
m/z 125: Loss of the furfurylmethyl radical (•CH₂-C₄H₃O), resulting from cleavage of the S-CH₂ bond, leaving the [3-methylpyrazin-2-yl)sulfanyl]⁺ cation.
-
m/z 97: Loss of the furfuryl radical (•C₄H₃O), if fragmentation occurs within the side chain.
-
m/z 81: The furfurylmethyl cation [C₅H₅O]⁺, resulting from cleavage of the C-S bond. This is often a very prominent peak in the mass spectra of furfuryl derivatives.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. Predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures.[10]
Table 3: Predicted ¹H and ¹³C NMR Data
| Position | Group | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Pyrazine-CH | H-5, H-6 | ~8.2-8.4, (2H, m) | ~142-145 |
| Pyrazine-C-Me | C-3 | - | ~152 |
| Pyrazine-C-S | C-2 | - | ~155 |
| Methyl | -CH₃ | ~2.5, (3H, s) | ~20 |
| Methylene | -S-CH₂- | ~4.2, (2H, s) | ~30 |
| Furan-CH | H-5' | ~7.4, (1H, m) | ~143 |
| Furan-CH | H-3' | ~6.2, (1H, m) | ~108 |
| Furan-CH | H-4' | ~6.3, (1H, m) | ~111 |
| Furan-C-O | C-2' | - | ~150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
~3100-3000 cm⁻¹ : Aromatic C-H stretching (pyrazine and furan rings).
-
~2950-2850 cm⁻¹ : Aliphatic C-H stretching (methyl and methylene groups).[11]
-
~1580-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the aromatic pyrazine and furan rings.
-
~1250 cm⁻¹ and ~1015 cm⁻¹ : Asymmetric and symmetric C-O-C stretching of the furan ring.
-
~740 cm⁻¹ : C-S stretching, typically a weak band.
Chemical Reactivity and Stability
The reactivity of 2-Furfurylthio-3-methylpyrazine is dictated by its three main components: the thioether linkage, the pyrazine ring, and the furan ring.
Caption: Potential chemical reactivity pathways for 2-Furfurylthio-3-methylpyrazine.
-
Oxidation : The thioether sulfur is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding sulfoxide, while stronger agents can lead to the sulfone. This transformation would significantly alter the molecule's sensory properties and electronic profile.
-
Stability : The compound demonstrates sufficient thermal stability to be used in cooked and baked goods.[6] However, like many flavor compounds containing furan and thiol moieties, it can undergo degradation or participate in further reactions during thermal processing, such as the Maillard reaction, which can impact the final flavor profile.[12] The furan ring, while aromatic, is prone to degradation under strongly acidic conditions, which can lead to ring-opening.
-
Coordination Chemistry : The presence of soft (sulfur) and borderline (nitrogen) Lewis basic sites allows the molecule to act as a ligand for metal ions. This is the basis for its observed property as a corrosion inhibitor for copper in acidic media, where it likely forms a protective film on the metal surface through coordination.[6]
Conclusion
2-Furfurylthio-3-methylpyrazine is a multifaceted compound whose chemical properties are a direct consequence of the interplay between its pyrazine, furan, and thioether functionalities. While its primary application remains in the flavor industry, its demonstrated anti-corrosion capabilities highlight a potential for broader industrial use. A thorough understanding of its spectroscopic signature, physicochemical parameters, and chemical reactivity is paramount for quality control in its current applications and for the innovative design of new materials and molecules in scientific research and development.
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